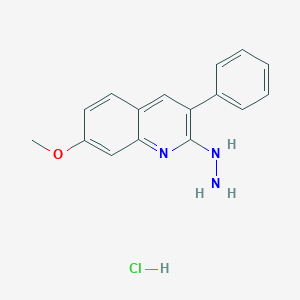
2-Hydrazino-7-methoxy-3-phenylquinoline hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Hydrazino-7-methoxy-3-phenylquinoline hydrochloride is a chemical compound with the molecular formula C16H16ClN3O. It is primarily used in proteomics research and is known for its unique structure, which includes a quinoline core substituted with hydrazino, methoxy, and phenyl groups .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Hydrazino-7-methoxy-3-phenylquinoline hydrochloride typically involves the following steps:
Formation of the Quinoline Core: The quinoline core can be synthesized through various methods, such as the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent.
Substitution Reactions: The methoxy and phenyl groups are introduced through substitution reactions. For instance, methoxylation can be achieved using methanol and a suitable catalyst.
Hydrazination: The hydrazino group is introduced by reacting the quinoline derivative with hydrazine hydrate under controlled conditions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Key factors include temperature control, reaction time, and the use of high-purity reagents.
Chemical Reactions Analysis
Types of Reactions
2-Hydrazino-7-methoxy-3-phenylquinoline hydrochloride undergoes various chemical reactions, including:
Oxidation: The hydrazino group can be oxidized to form azo or azoxy derivatives.
Reduction: The compound can be reduced to form hydrazine derivatives.
Substitution: The methoxy and phenyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, nucleophiles.
Major Products Formed
Azo and Azoxy Derivatives: Formed through oxidation.
Hydrazine Derivatives: Formed through reduction.
Substituted Quinoline Derivatives: Formed through substitution reactions.
Scientific Research Applications
2-Hydrazino-7-methoxy-3-phenylquinoline hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Employed in studies involving enzyme inhibition and protein interactions.
Medicine: Investigated for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-Hydrazino-7-methoxy-3-phenylquinoline hydrochloride involves its interaction with specific molecular targets. The hydrazino group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to inhibition or modification of their activity. The compound’s quinoline core can intercalate with DNA, disrupting its function and leading to potential anticancer effects.
Comparison with Similar Compounds
Similar Compounds
2-Hydrazino-3-phenylquinoline: Lacks the methoxy group, which may affect its reactivity and biological activity.
7-Methoxy-3-phenylquinoline: Lacks the hydrazino group, which is crucial for its interaction with proteins and enzymes.
2-Hydrazino-7-methoxyquinoline: Lacks the phenyl group, which may influence its overall stability and solubility.
Uniqueness
2-Hydrazino-7-methoxy-3-phenylquinoline hydrochloride is unique due to the presence of all three functional groups (hydrazino, methoxy, and phenyl) on the quinoline core
Properties
CAS No. |
1171410-99-3 |
|---|---|
Molecular Formula |
C16H16ClN3O |
Molecular Weight |
301.77 g/mol |
IUPAC Name |
(7-methoxy-3-phenylquinolin-2-yl)hydrazine;hydrochloride |
InChI |
InChI=1S/C16H15N3O.ClH/c1-20-13-8-7-12-9-14(11-5-3-2-4-6-11)16(19-17)18-15(12)10-13;/h2-10H,17H2,1H3,(H,18,19);1H |
InChI Key |
NFUKLFCCCJHRHG-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=NC(=C(C=C2C=C1)C3=CC=CC=C3)NN.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















